molecular formula C23H17FN4O3S2 B3401009 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1040671-61-1

2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B3401009
CAS No.: 1040671-61-1
M. Wt: 480.5 g/mol
InChI Key: DERSXPUIFXCWJJ-UHFFFAOYSA-N
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Description

The compound 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one features a thieno[3,2-d]pyrimidin-4(3H)-one core, a bicyclic heterocycle known for its pharmacological relevance. Key structural attributes include:

  • Position 2: A thioether linkage to a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group. The oxadiazole moiety enhances metabolic stability and participates in hydrogen bonding .
  • Position 3: A 4-methoxybenzyl group, which increases lipophilicity and may improve membrane permeability .
  • Fluorine and methoxy substituents: These electron-withdrawing and donating groups, respectively, modulate electronic properties and binding interactions .

Properties

IUPAC Name

2-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN4O3S2/c1-30-17-8-2-14(3-9-17)12-28-22(29)20-18(10-11-32-20)25-23(28)33-13-19-26-21(27-31-19)15-4-6-16(24)7-5-15/h2-11H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERSXPUIFXCWJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=NC(=NO4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one is a novel synthetic derivative that integrates multiple pharmacophoric elements. The biological activity of such compounds is of significant interest due to their potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, antiviral, and anticancer properties.

Chemical Structure and Properties

The compound's structure can be dissected into several key components:

  • Oxadiazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer effects.
  • Thieno[3,2-d]pyrimidine Core : This heterocyclic structure is often associated with various pharmacological properties.
  • Substituents : The presence of a 4-fluorophenyl group and a 4-methoxybenzyl moiety may enhance the compound's lipophilicity and biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance:

  • Antibacterial Effects : Compounds containing the 1,3,4-oxadiazole ring have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 1.56 µg/mL against S. aureus .
CompoundTarget BacteriaMIC (µg/mL)
Derivative AS. aureus1.56
Derivative BE. coli8–16

Antiviral Activity

The antiviral potential of compounds similar to the one has been explored in various studies. For example:

  • Inhibition of Viral Replication : Certain pyrimidine derivatives have demonstrated efficacy against viral infections by inhibiting key viral enzymes. These compounds were found to inhibit viral replication effectively in vitro .

Anticancer Activity

Research into the anticancer properties of thieno[3,2-d]pyrimidine derivatives suggests promising results:

  • Cell Line Studies : Compounds similar to the target structure showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves apoptosis induction through mitochondrial pathways .
Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)5.0Apoptosis
A549 (Lung Cancer)7.5Apoptosis

Case Studies

Several case studies have investigated the biological activities of compounds structurally related to our target compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives with a similar oxadiazole structure exhibited strong antibacterial activity against drug-resistant strains of Mycobacterium tuberculosis, with MIC values ranging from 4–8 µM .
  • Antiviral Screening : In a recent screening of pyrimidine derivatives, several compounds showed comparable or superior activity to standard antiviral drugs against HIV and HCV, suggesting a potential pathway for therapeutic development .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

The thieno[3,2-d]pyrimidin-4(3H)-one core distinguishes the target compound from analogs with alternative fused-ring systems:

Compound Core Structure Key Differences Biological Implications References
Target Compound Thieno[3,2-d]pyrimidin-4(3H)-one N/A Optimized for kinase inhibition?
Compound Thieno[3,2-d]pyrimidine-2,4-dione Additional ketone at position 2 Altered redox properties
Compound Thieno[2,3-d]pyrimidin-4(3H)-one Fused ring orientation differs Reduced steric hindrance

Analysis : The [3,2-d] orientation in the target compound may enhance π-stacking interactions compared to [2,3-d] systems .

Substituent Effects

Oxadiazole vs. Triazole Moieties

The 1,2,4-oxadiazole in the target compound contrasts with triazole-containing analogs:

Compound Heterocycle at Position 2 Activity Profile Key Findings References
Target Compound 1,2,4-Oxadiazole Hypothesized anticancer/antibacterial Oxadiazole improves metabolic stability
Compound (19b) 1,2,4-Triazole IC₅₀ = 0.8 µM (anticancer) Triazole enhances π-π interactions
Compound 1H-1,2,4-Triazole 90% inhibition of fungal pathogens Fluorine + triazole synergy
Fluorophenyl vs. Chlorophenyl Substitutions

Electron-withdrawing substituents on aromatic rings influence activity:

Compound Aromatic Substituent Activity References
Target Compound 4-Fluorophenyl Not reported (inferred antibacterial)
Compound 2-Chlorophenyl Unreported (structural analog)
Compound (16) 4-Chlorophenyl IC₅₀ = 1.2 µM (anticancer)

Analysis : Fluorine’s smaller size and higher electronegativity may reduce steric hindrance compared to chlorine .

Anticancer Activity

Thienopyrimidine derivatives with 4-fluorophenyl and oxadiazole groups show promise:

Compound Cell Line Activity Mechanism References
Target Compound Hypothesized (unreported) Kinase inhibition?
Compound (19b) IC₅₀ = 0.8 µM (vs. doxorubicin 1.5 µM) Topoisomerase II inhibition
Compound Not applicable Bactericidal focus

Analysis : The 4-methoxybenzyl group in the target compound may enhance DNA intercalation .

Antibacterial Activity

Fluorine and sulfur atoms are critical for microbial targeting:

Compound Microbial Target Efficacy References
Target Compound Gram-positive/-negative (inferred) Pending validation
Compound Cotton fusarium wilt 90% inhibition at 10 ppm
Compound (4b) Broad-spectrum Comparable to doxorubicin

Analysis : The thioether linkage in the target compound may disrupt bacterial membrane integrity .

Data Tables

Table 1: Structural and Activity Comparison of Thienopyrimidine Derivatives

Compound ID Core Substituents Bioactivity (IC₅₀ or EC₅₀) Key Feature
Target Compound [3,2-d]pyrimidinone 2-(4-fluorophenyl oxadiazole), 3-(4-methoxybenzyl) N/A High metabolic stability
[3,2-d]pyrimidinedione 2-(2-chlorophenyl oxadiazole), 3-(4-fluorobenzyl) N/A Chlorine enhances polarity
(19b) [3,2-d]pyrimidinone 4-chlorophenyl, triazolo[4,3-c]pyrimidine 0.8 µM Topoisomerase inhibition
[2,3-d]pyrimidinone 3-(4-fluorophenyl), 6-(1,2,4-triazol-1-yl) 90% inhibition at 10 ppm Antifungal activity

Q & A

Q. How can the multi-step synthesis of this compound be optimized to improve yield and purity?

The synthesis involves sequential reactions, including cyclization of the thieno[3,2-d]pyrimidin-4(3H)-one core, functionalization with the 4-fluorophenyl-oxadiazole moiety, and thioether linkage formation. Key steps include:

  • Using Lewis acid catalysts (e.g., ZnCl₂) to promote cyclization reactions .
  • Optimizing solvent choice (e.g., dimethyl sulfoxide or acetonitrile) to enhance intermediate stability .
  • Employing column chromatography with gradient elution (hexane/ethyl acetate) for purification . Yield improvements (from ~30% to 45%) have been reported by adjusting reaction temperatures (60–80°C) and stoichiometric ratios (1:1.2 for thiol coupling) .

Q. What analytical techniques are recommended for structural characterization?

A combination of NMR spectroscopy (¹H, ¹³C, 19F), high-resolution mass spectrometry (HRMS) , and X-ray crystallography is critical:

  • ¹H NMR identifies proton environments (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm) .
  • X-ray crystallography resolves stereochemical ambiguities, particularly for the thieno[3,2-d]pyrimidin-4(3H)-one core .
  • FT-IR confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹) .

Q. How can researchers assess the compound’s purity and stability under experimental conditions?

  • HPLC (C18 column, acetonitrile/water mobile phase) quantifies purity (>95% threshold for biological assays) .
  • Stability studies in PBS (pH 7.4) at 37°C over 48 hours reveal degradation profiles via UV-Vis spectroscopy (λ = 260–280 nm) .
  • Thermogravimetric analysis (TGA) evaluates thermal stability (decomposition onset >200°C) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

  • Variation of substituents : Replace 4-fluorophenyl with chlorophenyl or methoxyphenyl to assess halogen/methoxy effects on cytotoxicity .
  • Thioether vs. sulfone linkages : Introduce oxidation (H₂O₂/Na₂WO₄) to test if sulfone derivatives enhance kinase inhibition .
  • Biological assays : Use MTT assays ( ) against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations . SAR data for analogous compounds show 4-fluorophenyl enhances apoptosis induction compared to chlorophenyl .

Q. What experimental strategies address discrepancies in reported biological activity across studies?

Discrepancies may arise from:

  • Cell line heterogeneity : Validate activity in multiple lines (e.g., compare adherent vs. suspension cultures) .
  • Assay conditions : Standardize incubation times (48–72 hours) and serum concentrations (10% FBS) to minimize variability .
  • Metabolic interference : Use CYP450 inhibitors (e.g., ketoconazole) to assess if metabolism reduces efficacy .

Q. How can computational modeling predict binding modes with target enzymes?

  • Molecular docking (AutoDock Vina) against kinase domains (e.g., EGFR or CDK2) identifies key interactions (e.g., hydrogen bonding with oxadiazole nitrogen) .
  • Molecular dynamics (MD) simulations (GROMACS) over 100 ns validate docking poses and calculate binding free energies (MM-PBSA) .
  • Pharmacophore modeling highlights essential features (e.g., oxadiazole’s electron-deficient region) for inhibitor design .

Q. What strategies mitigate poor aqueous solubility during in vivo studies?

  • Co-solvent systems : Use Cremophor EL/ethanol (1:1 v/v) for preclinical formulations .
  • Nanoformulations : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .
  • Prodrug synthesis : Introduce phosphate esters at the pyrimidin-4-one oxygen for improved solubility .

Q. How can researchers validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor target protein denaturation after compound treatment .
  • RNA interference (siRNA) : Knock down suspected targets (e.g., topoisomerase II) to confirm reduced compound efficacy .
  • Western blotting : Measure downstream biomarkers (e.g., p53, caspase-3) to link activity to apoptosis pathways .

Methodological Challenges and Solutions

Q. How to resolve conflicting data on enzyme inhibition mechanisms?

  • Kinetic assays : Perform Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
  • Isozyme selectivity panels : Test against related enzymes (e.g., CDK4 vs. CDK2) to identify specificity .
  • Crystallography : Co-crystallize the compound with purified enzyme (e.g., EGFR) to visualize binding .

Q. What approaches optimize dose-response studies for in vivo efficacy?

  • Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Establish correlations between plasma concentrations (AUC) and tumor growth inhibition .
  • Orthotopic xenografts : Use immunodeficient mice with patient-derived tumors for clinically relevant dosing .
  • Toxicogenomics : RNA-seq identifies off-target effects at sublethal doses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one

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